Phosphine oxide, didecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, didecyl-, is an organophosphorus compound characterized by the presence of a phosphine oxide group. This compound is part of a broader class of phosphine oxides, which are known for their unique chemical properties and applications in various fields, including organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, didecyl-, can be synthesized through the oxidation of its corresponding phosphine precursor. The typical approach involves the reaction of didecylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen . The reaction is usually carried out under controlled conditions to ensure complete oxidation and to avoid over-oxidation or degradation of the product.
Industrial Production Methods
In industrial settings, the production of phosphine oxide, didecyl-, often involves large-scale oxidation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, didecyl-, undergoes various chemical reactions, including:
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Silanes (e.g., tetramethyldisiloxane) and aluminum hydrides are commonly used for the reduction of phosphine oxides.
Oxidizing Agents: Hydrogen peroxide and oxygen are typical oxidizing agents used in the synthesis of phosphine oxides.
Major Products Formed
The major products formed from the reactions of phosphine oxide, didecyl-, include its reduced form (didecylphosphine) and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine oxide, didecyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine oxide, didecyl-, involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions . In biological systems, it may interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Phosphine oxide, didecyl-, can be compared with other similar compounds, such as:
Diphenylphosphine oxide: Known for its use in organic synthesis and catalysis.
Triphenylphosphine oxide: Widely used as a byproduct in many organic reactions and as a ligand in coordination chemistry.
Aminophosphine oxides: These compounds contain additional amino groups, providing unique properties and applications in coordination chemistry and catalysis.
Phosphine oxide, didecyl-, is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
74038-18-9 |
---|---|
Molecular Formula |
C20H42OP+ |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
didecyl(oxo)phosphanium |
InChI |
InChI=1S/C20H42OP/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1 |
InChI Key |
MURFQBVILSQRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[P+](=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.